1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
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Overview
Description
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxybenzyl group, a cyclohexyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps, including the formation of intermediate compounds. Here is a general outline of the synthetic route:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 3-methyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents and catalysts.
Introduction of the Cyclohexyl Group: The next step involves the introduction of the cyclohexyl group to the oxadiazole ring. This can be done through nucleophilic substitution reactions using cyclohexyl halides.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is then attached to the intermediate compound through a series of reactions, such as Friedel-Crafts alkylation or other suitable methods.
Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate compound with appropriate reagents, such as isocyanates or carbamoyl chlorides, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can be compared with other similar compounds, such as:
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)carbamate: This compound contains a carbamate group instead of a urea group.
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)amide: This compound has an amide group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-20-16(25-22-13)18(9-4-3-5-10-18)21-17(23)19-12-14-7-6-8-15(11-14)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBKNSEHOHGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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